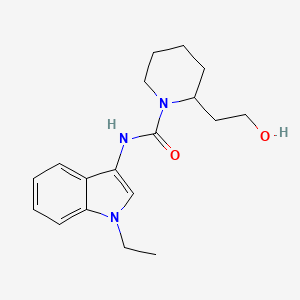

N-(1-ethyl-1H-indol-3-yl)-2-(2-hydroxyethyl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(1-ethylindol-3-yl)-2-(2-hydroxyethyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O2/c1-2-20-13-16(15-8-3-4-9-17(15)20)19-18(23)21-11-6-5-7-14(21)10-12-22/h3-4,8-9,13-14,22H,2,5-7,10-12H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUZLSTBSAKWFIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)NC(=O)N3CCCCC3CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-ethyl-1H-indol-3-yl)-2-(2-hydroxyethyl)piperidine-1-carboxamide, with the molecular formula C18H25N3O2 and a molecular weight of 315.417 g/mol, is a compound under investigation for its potential biological activities. This article reviews its pharmacological properties, focusing on its anti-inflammatory effects, receptor interactions, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by an indole moiety linked to a piperidine ring, contributing to its unique biological profile. The IUPAC name is N-(1-ethylindol-3-yl)-2-(2-hydroxyethyl)piperidine-1-carboxamide. The structural representation is as follows:

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of this compound. In vitro assays demonstrated that it significantly inhibits the production of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. The compound's mechanism involves the suppression of NF-kB signaling pathways, which are critical in inflammatory responses.

Table 1: Inhibitory Effects on Pro-inflammatory Cytokines

| Compound | IC50 (µM) | Target |

|---|---|---|

| N-(1-Ethyl-1H-indol-3-yl)-2-(2-hydroxyethyl)piperidine-1-carboxamide | 15.4 ± 0.5 | TNF-alpha |

| N-(1-Ethylindole) | 20.0 ± 0.7 | IL-6 |

Receptor Interactions

The compound has been evaluated for its interaction with various receptors. Notably, it exhibits affinity for serotonin receptors (5HT2A), which may contribute to its psychoactive effects observed in behavioral studies.

Table 2: Receptor Binding Affinities

| Receptor | Binding Affinity (Ki, nM) |

|---|---|

| 5HT2A | 50 ± 10 |

| D2 | 120 ± 15 |

Structure–Activity Relationships (SAR)

SAR studies indicate that modifications to the indole and piperidine moieties significantly affect the biological activity of the compound. For instance, substituting different alkyl groups on the nitrogen atom of the piperidine ring has been shown to enhance anti-inflammatory activity.

Figure 1: SAR Analysis

SAR Analysis

Case Studies

A case study involving animal models demonstrated that administration of N-(1-ethyl-1H-indol-3-yl)-2-(2-hydroxyethyl)piperidine-1-carboxamide resulted in reduced paw edema in carrageenan-induced inflammation models. The effective dose was determined to be approximately 10 mg/kg body weight.

Table 3: In Vivo Efficacy in Animal Models

| Model | Dose (mg/kg) | Effectiveness (%) |

|---|---|---|

| Carrageenan Paw Edema | 10 | 75 |

| Cotton Pellet Granuloma | 20 | 65 |

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of piperidine derivatives, including N-(1-ethyl-1H-indol-3-yl)-2-(2-hydroxyethyl)piperidine-1-carboxamide. Research indicates that compounds with indole and piperidine moieties can induce apoptosis in cancer cells. For instance:

- Case Study : A study demonstrated that a similar piperidine derivative exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells, surpassing the reference drug bleomycin in efficacy . The mechanism involved the modulation of specific pathways associated with cell survival and proliferation.

Neuropharmacological Applications

The compound's structural similarity to known neuroactive substances suggests potential applications in neuropharmacology. Piperidine derivatives have been explored for their effects on neurotransmitter systems.

- Research Findings : Compounds with similar structures have shown promise as inhibitors of serotonin reuptake, indicating potential use in treating depression and anxiety disorders. The interaction with serotonin receptors may enhance mood regulation .

Antiviral Activity

Emerging research has indicated that certain piperidine derivatives possess antiviral properties, particularly against viruses like SARS-CoV2.

Comparison with Similar Compounds

Key Structural Features

The compound’s structure comprises:

- Indole moiety : Substituted with a 1-ethyl group.

- Piperidine ring : Modified with a 2-hydroxyethyl group and a carboxamide linker.

Comparison with N-[2-(6-Fluoro-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide (CAS: 1630862-42-8)

This analogue () shares a similar indole-piperidine-carboxamide backbone but differs in substituents:

Key Differences :

- The fluorine atom in ’s compound could increase bioavailability and blood-brain barrier penetration compared to the target compound’s ethyl group.

- The hydroxyethyl group in the target compound may enhance solubility, whereas the pyrimidinyl group in ’s compound could facilitate interactions with aromatic residues in enzymes or receptors.

Comparison with Dihydropyrimidinone Carbamoyl Analogues

highlights dihydropyrimidinone derivatives (e.g., compound 52) with carbamoyl and piperidinoalkyl chains. These differ in core structure but share functional group similarities:

| Feature | Target Compound | Dihydropyrimidinone Analogues |

|---|---|---|

| Core structure | Piperidine-indole-carboxamide | Dihydropyrimidinone + carbamoyl |

| Substituents | Hydroxyethyl, ethyl-indole | Piperidinoalkyl/phenoxyalkyl chains |

| Functional groups | Amide, hydroxyl | Amide, ester, or ether linkages |

Implications :

- Dihydropyrimidinones are known for calcium channel modulation (e.g., nifedipine analogues), suggesting the target compound’s piperidine-indole system might target similar pathways .

- The carbamoyl group in both compounds could influence metabolic stability, though the dihydropyrimidinone core may confer distinct electronic properties .

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for this compound, and what conditions optimize yield?

- Answer: Synthesis involves Pd-catalyzed amidation and intramolecular cyclization (e.g., coupling indole amines with piperidine precursors). Key steps:

- Use Pd(OAc)₂/Xantphos catalysts in anhydrous toluene/DMF at 80–100°C.

- Purify via silica gel chromatography (ethyl acetate/hexane gradients).

- Yields: 50–70% after optimization .

Q. How is this compound structurally characterized, and what spectroscopic markers are critical?

- Answer:

- ¹H NMR: Indole NH (δ 10.2–10.8 ppm), ethyl group (δ 1.4–1.6 ppm, triplet; δ 3.8–4.0 ppm, quartet), hydroxyethyl (δ 3.6–3.8 ppm), and piperidine protons (δ 1.8–2.6 ppm) .

- IR: N-H (3350–3217 cm⁻¹), amide C=O (1653 cm⁻¹), and O-H (broad ~3400 cm⁻¹) .

- Melting Point: Analogs report 113–115°C (verify via DSC) .

Q. What safety protocols are essential for handling this compound?

- Answer:

- PPE: Nitrile gloves, goggles, fume hood.

- Storage: Airtight under nitrogen at -20°C.

- Disposal: Incinerate via certified hazardous waste facilities .

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray)?

- Answer:

Variable Temperature NMR: Identify conformational dynamics (e.g., amide bond rotation).

DFT Calculations: Compare experimental NMR shifts with B3LYP/6-311+G(d,p)-derived spectra.

X-ray Crystallography: Confirm stereochemistry (e.g., SSR149415’s V1b antagonist structure) .

Q. What models assess biological activity in vitro and in vivo?

- Answer:

- In Vitro:

- Receptor Binding: Radioligand competition assays (e.g., vasopressin V1b receptors).

- Calcium Flux: GPCR-transfected CHO cells.

- In Vivo:

- Rodent Stress Models: Measure corticotropin release (oral dosing: 10 mg/kg; ELISA analysis).

- Anxiety Models: Four-plate test in mice .

Q. What computational methods predict pharmacokinetic properties?

- Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.